5-(1H-Indol-3-yl)oxazolidine-2,4-dione
Description
Properties
Molecular Formula |
C11H8N2O3 |
|---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
5-(1H-indol-3-yl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C11H8N2O3/c14-10-9(16-11(15)13-10)7-5-12-8-4-2-1-3-6(7)8/h1-5,9,12H,(H,13,14,15) |
InChI Key |
DDWRAUMWZIQKQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3C(=O)NC(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Preparation via Reaction of Carbamates with 2-Hydroxycarboxylic Acid Esters
One of the classical and industrially relevant methods involves the reaction of carbamates with 2-hydroxycarboxylic acid esters under thermal conditions, sometimes with catalysts, to yield oxazolidine-2,4-diones in good yield and purity.
- General Reaction Scheme :
A carbamate of the formula R¹–NH–COOR⁴ (where R¹ can be an aryl group such as 3-indolyl and R⁴ is an alkyl group) is reacted with a 2-hydroxycarboxylic acid ester (e.g., lactate esters) at temperatures ranging from 80° to 250° C. This reaction can be performed in the presence or absence of a catalyst such as tributylamine. - Reaction Conditions and Example :
For example, refluxing isobutyl N-(3,5-dichlorophenyl)-carbamate with isobutyl vinyl-lactate and tributylamine for 1 hour followed by distillation of by-products and precipitation in methanol yielded the corresponding oxazolidine-2,4-dione in 88% yield. - Relevance to Indolyl Derivatives :
Although the example cited uses a dichlorophenyl substituent, the method is applicable to aryl carbamates including those bearing indole groups, given the similarity in reactivity of aryl amines.
| Parameter | Typical Range / Example |
|---|---|
| Carbamate type | R¹ = aryl (including indolyl), R⁴ = alkyl |
| 2-Hydroxycarboxylic ester | Lactate esters (e.g., vinyl lactate) |
| Temperature | 80° to 250° C |
| Catalyst | Optional (e.g., tributylamine) |
| Reaction time | 1 hour reflux + distillation |
| Yield | Up to 88% |
Tandem Phosphorus-Mediated Carboxylative Condensation Using Atmospheric Carbon Dioxide
A more recent and mild synthetic approach involves a one-pot tandem reaction using atmospheric carbon dioxide as a carbonyl source:
- Method Overview :
Primary amines (including those with indole substituents) react with α-ketoesters in the presence of a phosphorus reagent that mediates carboxylative condensation followed by base-catalyzed cyclization to form oxazolidine-2,4-diones. - Advantages :
This method operates under mild, transition-metal-free conditions and uses atmospheric CO₂, making it environmentally friendly and convenient. - Research Outcomes :
The method successfully synthesized various oxazolidine-2,4-diones, including those with indolyl substituents, with good yields and purity. Reaction monitoring by TLC and product purification by flash chromatography or recrystallization were standard. - Typical Reaction Conditions :
Room temperature to mild heating, atmospheric pressure CO₂, phosphorus reagent, base catalyst.
| Parameter | Details |
|---|---|
| Substrates | Primary amines (including indolyl amines), α-ketoesters |
| Carbon source | Atmospheric CO₂ |
| Catalyst | Phosphorus reagent, base |
| Reaction conditions | Mild temperature, one-pot |
| Product purification | Flash chromatography, recrystallization |
| Yield | Generally good (varies with substrate) |
Synthesis Using Oxalyl Chloride and Amino Acids
Another approach involves the cyclization of amino acid derivatives using oxalyl chloride to form oxazolidine-2,4-diones:
- Procedure :
Amino acids or amino acid esters bearing the indolyl group are treated with oxalyl chloride, facilitating cyclization to the oxazolidine-2,4-dione ring system. - Yields and Characterization :
Reported yields range from moderate to good (20–80%), with melting points and CHN elemental analysis confirming product identity. - Example Compounds :
Compounds such as 3-methylene indole derivatives were synthesized with yields around 80%, melting points in the 150–160 °C range, and consistent elemental analyses.
| Parameter | Typical Values |
|---|---|
| Starting material | Amino acids or esters with indolyl moiety |
| Reagent | Oxalyl chloride |
| Yield | 20–80% |
| Characterization | Melting point, CHN analysis |
Knoevenagel Condensation for Related Derivatives (Contextual)
Although Knoevenagel condensation is more commonly used for 5-arylidene-thiazolidine-2,4-dione derivatives, the methodology informs general preparation strategies for heterocyclic diones and may be adapted for oxazolidine-2,4-diones with appropriate substrates.
Summary Table of Preparation Methods for 5-(1H-Indol-3-yl)oxazolidine-2,4-dione
| Method | Key Reagents & Conditions | Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Carbamate + 2-Hydroxycarboxylic Ester | Carbamate (indolyl), lactate ester, 80–250°C, catalyst optional | High yield, scalable | Up to 88 | Industrially relevant |
| Phosphorus-Mediated Tandem Reaction | Primary amine, α-ketoester, atmospheric CO₂, phosphorus reagent, base | Mild, green, one-pot | Good | Transition-metal-free |
| Oxalyl Chloride Cyclization | Amino acid derivatives + oxalyl chloride | Straightforward, moderate yield | 20–80 | Suitable for indolyl amino acids |
| Knoevenagel Condensation (related context) | Thiazolidine-2,4-dione + aldehydes, reflux in ethanol | Well-established for related compounds | 45–70 | Mainly for thiazolidinediones |
Detailed Research Outcomes and Analytical Data
Yields and Purity : The carbamate method consistently delivers yields near 88% with high purity as confirmed by melting point and chromatographic analysis. The phosphorus-mediated method achieves good yields under mild conditions and allows for easy purification by chromatography. Oxalyl chloride-based synthesis yields vary but are reproducible with proper control of reaction conditions.
Characterization : Products are typically characterized by melting point determination, elemental CHN analysis, nuclear magnetic resonance (¹H NMR, ¹³C NMR), and infrared spectroscopy confirming the oxazolidine-2,4-dione ring and indolyl substituent presence.
Reaction Monitoring : Thin-layer chromatography (TLC) is commonly used to monitor reaction progress, especially in the phosphorus-mediated and oxalyl chloride methods.
Chemical Reactions Analysis
Types of Reactions
5-(1H-Indol-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinonoid structures.
Reduction: The oxazolidine ring can be reduced to form oxazolidinones.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Oxazolidinones.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "5-(1H-Indol-3-yl)oxazolidine-2,4-dione":
Antimicrobial Activity:
- Several 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives have been synthesized and evaluated for antimicrobial activity .
- These compounds exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, with activity exceeding that of ampicillin and, for most compounds, streptomycin .
- The most sensitive bacterium was S. aureus (ATCC 6538), while L. monocytogenes (NCTC 7973) was the most resistant .
- Compound 5d (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide showed the best antibacterial activity (MIC at 37.9–113.8 μM, and MBC at 57.8–118.3 μM) .
- Three active compounds (5d, 5g, and 5k ) were evaluated against resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA), P. aeruginosa, and E. coli .
- N-(4-oxo-2-thioxothiazolidin-3-yl)carboxamides exhibit antimicrobial action .
Anticonvulsant Activity:
- Siddiqui et al. reported the synthesis of new 5-(1H-indol-3-yl)methyl compounds .
- Various N-(5-chloro-6-substituted-benzothiazol-2-yl)- N′-(substituted phenyl)-[1,3,4]thiadiazole-2,5-diamines were synthesized and screened for anticonvulsant activity, with some compounds showing complete protection against MES-induced seizures .
Other Activities:
- N-(4-oxo-2-thioxothiazolidin-3-yl)carboxamides also exhibit antitumor actions, are dual COX-1/2 and 5-LOX inhibitors, non-nucleoside inhibitors of Hepatitis C NS5b RNA polymerase, and HIV-1 reverse transcriptase inhibitors .
- 5-substituted oxazolidine-2,4-diones may have hypoglycemic activity . A blood sugar reduction of 9% or more can indicate statistically significant hypoglycemic activity .
- 5-(1H-indol-3-yl)-N-aryl-1,3,4-oxadiazol-2-amines have been designed and synthesized as Bcl-2 inhibitory anticancer agents .
Synthesis:
Mechanism of Action
The mechanism of action of 5-(1H-Indol-3-yl)oxazolidine-2,4-dione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole and oxazolidine moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in its observed biological effects .
Comparison with Similar Compounds
Structural Analogues: Heterocyclic Core Variations
Table 1: Structural Comparison of 5-(1H-Indol-3-yl)-Based Heterocycles
Key Insights :
- Heteroatom Impact : Thiazolidinediones (S-containing) exhibit stronger enzyme inhibition (e.g., LOX, GSK-3β) compared to oxazolidinediones, likely due to enhanced electrophilicity and binding interactions .
- Hydantoins: The imidazolidinedione core in aplysinopsins is associated with natural product bioactivity but lacks the oxygen atom’s metabolic stability .
Substituent Effects on Bioactivity
Table 2: Substituent-Dependent Activities of Indole-Containing Diones
Key Insights :
- Indole Substitution : N-Alkylation (e.g., methyl, benzyl) enhances anticancer activity (e.g., compounds e1 , e3 in ) but may reduce LOX inhibition due to steric hindrance .
- Aromatic Modifications : Methoxy groups (e.g., 1d ) improve lipid peroxidation inhibition but reduce LOX activity, highlighting substituent-dependent trade-offs .
Pharmacological and Physicochemical Properties
Table 3: Comparative Pharmacokinetic and Physical Data
Key Insights :
Q & A
Q. What are the standard synthetic routes for 5-(1H-Indol-3-yl)oxazolidine-2,4-dione?
The compound is typically synthesized via condensation reactions involving indole derivatives and oxazolidine precursors. Key methods include:
- Acetic acid-mediated cyclization : Reacting 3-formyl-1H-indole-2-carboxylic acid derivatives with thiazolidinone or oxadiazole precursors under reflux in acetic acid with sodium acetate as a catalyst. This method yields products after recrystallization from acetic acid .
- Catalytic synthesis : Using p-toluenesulfonic acid (p-TSA) as a catalyst in dichloromethane at room temperature, followed by filtration and recrystallization from ethanol. This method achieves high yields (>85%) and purity .
Q. How is this compound characterized using spectroscopic methods?
- NMR spectroscopy : H and C NMR are critical for confirming the indole moiety (e.g., aromatic protons at δ 7.1–7.8 ppm) and oxazolidine-dione ring (carbonyl carbons at δ 165–175 ppm) .
- FT-IR and Raman spectroscopy : Stretching vibrations for C=O (1700–1750 cm) and N–H (3200–3400 cm) bonds are used to validate the core structure .
- Mass spectrometry (EI-MS) : Molecular ion peaks ([M]) and fragmentation patterns confirm molecular weight and substituent positions .
Q. What safety precautions are required when handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood to prevent inhalation of aerosols or dust.
- Storage : Store at 2–8°C in airtight containers, away from oxidizing agents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Catalyst screening : Replace acetic acid with p-TSA (10 mol%) to reduce reaction time from 3–5 hours to <2 hours .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) at 60–80°C to enhance solubility of indole precursors .
- Temperature control : Reflux in acetic acid at 110°C ensures complete cyclization while minimizing side products .
Q. How to resolve contradictions between experimental and theoretical spectral data?
- Computational validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to simulate H NMR and IR spectra. Compare theoretical predictions with experimental data to identify discrepancies in substituent effects or tautomeric forms .
- X-ray crystallography : Resolve ambiguities in bond angles or ring conformations by determining the crystal structure .
Q. What computational approaches are used to study its electronic and structural properties?
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution.
- Vibrational mode analysis : Assign FT-Raman peaks to specific molecular vibrations (e.g., C=O bending at 620 cm) .
- Molecular docking : Model interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .
Q. How is the biological activity of this compound evaluated mechanistically?
- Enzyme inhibition assays : Test inhibition of kinases or oxidoreductases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay). IC values are calculated from dose-response curves .
- Cellular uptake studies : Use radiolabeled analogs (e.g., C-tagged derivatives) to quantify intracellular accumulation in cancer cell lines .
Q. How to handle polymorphic forms of the compound?
Q. What strategies mitigate by-product formation during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
